

crystal structure of 4-(Ethylamino)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Ethylamino)-3-nitrobenzoic acid

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An In-depth Technical Guide to the Crystal Structure of **4-(Ethylamino)-3-nitrobenzoic Acid**

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the molecular and supramolecular architecture of **4-(Ethylamino)-3-nitrobenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with methodological insights to deliver a thorough understanding of this compound's solid-state structure.

Introduction: The Significance of Substituted Nitrobenzoic Acids

Nitrobenzoic acid derivatives are a versatile class of organic compounds that serve as crucial building blocks in numerous scientific and industrial applications.^{[1][2]} Their unique chemical architecture, featuring both a nitro group and a carboxylic acid moiety, imparts a reactive profile that is invaluable for creating complex molecules.^[3] These compounds are foundational in the synthesis of pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as in the development of dyes, pigments, and advanced polymers.^{[1][4][5]}

A precise understanding of the three-dimensional atomic arrangement, or crystal structure, is paramount. It governs the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and materials science. This

guide offers an in-depth analysis of the crystal structure of **4-(Ethylamino)-3-nitrobenzoic acid** ($C_9H_{10}N_2O_4$), detailing the experimental protocols for its determination and the key structural features that define its behavior in the solid state.

Molecular and Supramolecular Architecture

The crystal structure of **4-(Ethylamino)-3-nitrobenzoic acid** reveals a sophisticated interplay of intra- and intermolecular forces that dictate its molecular conformation and crystal packing.

The Asymmetric Unit: Conformation and Intramolecular Bonding

The fundamental building block of the crystal is the $C_9H_{10}N_2O_4$ molecule.^{[6][7]} A key stabilizing feature is a strong intramolecular $N-H\cdots O$ hydrogen bond between the ethylamino group's hydrogen and an oxygen atom of the adjacent carboxylic acid group. This interaction creates a planar six-membered ring, described by the graph-set notation $S(6)$, which significantly influences the molecule's overall conformation.^{[6][8]}

The nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of $15.29(15)^\circ$.^[6] This deviation from planarity is a common feature in substituted nitrobenzenes and is a result of balancing steric and electronic effects.

Crystal Packing and Intermolecular Interactions

In the crystal lattice, individual molecules do not exist in isolation. They are organized into a highly ordered three-dimensional array through a network of specific intermolecular interactions. The primary interaction is a classic $O-H\cdots O$ hydrogen bond between the carboxylic acid groups of two adjacent molecules. This strong interaction links the molecules into centrosymmetric dimers, a common and stable motif for carboxylic acids in the solid state.^{[6][8]}

These dimers are further organized into stacks that propagate down the a -axis of the unit cell. This stacking is stabilized by short $O\cdots O$ contacts of $2.6481(16)$ Å between the oxygen atoms of the nitro groups of neighboring molecules.^[6] This distance is shorter than the sum of the van der Waals radii of oxygen, indicating a significant attractive interaction that contributes to the overall stability of the crystal packing.

Crystallographic Data Summary

The definitive structural data for **4-(Ethylamino)-3-nitrobenzoic acid** was obtained through single-crystal X-ray diffraction. The key parameters defining the crystal lattice are summarized below.

Parameter	Value	Reference
Chemical Formula	C ₉ H ₁₀ N ₂ O ₄	[6][7]
Molecular Weight	210.19 g/mol	[6][7]
Crystal System	Triclinic	[6]
Space Group	P1	[8]
a	3.9354 (4) Å	[6]
b	8.4741 (9) Å	[6]
c	13.8106 (15) Å	[6]
α	89.256 (5)°	[6]
β	84.730 (4)°	[6]
γ	82.304 (4)°	[6]
Volume (V)	454.49 (8) Å ³	[6]
Z	2	[6]
Temperature (T)	120 K	[6]

Experimental Methodology: From Synthesis to Structure

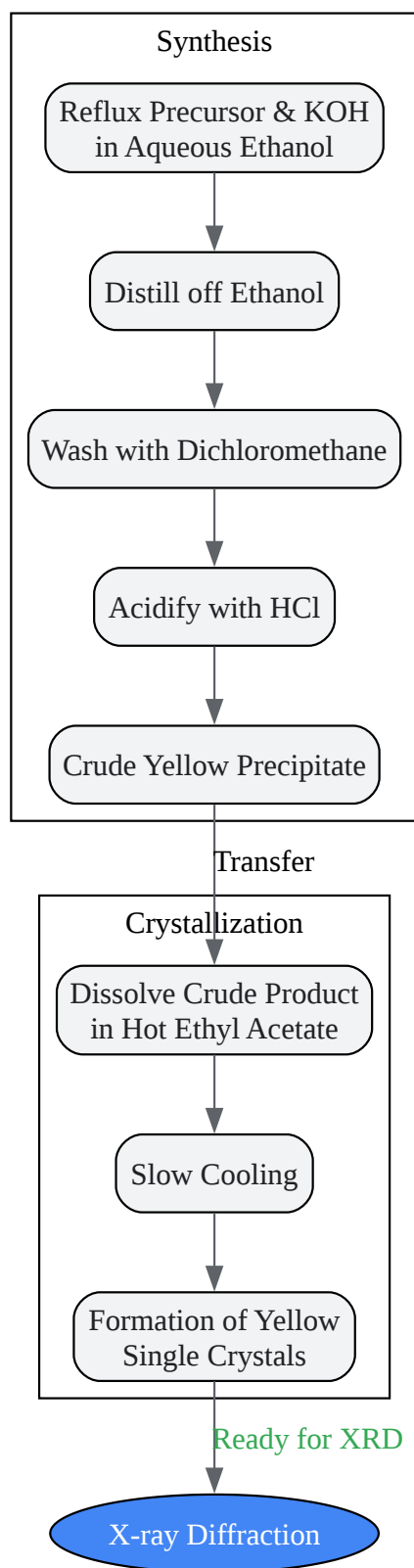
The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments. Each step is critical for obtaining high-quality data that yields an accurate and reliable structure.

Synthesis and Crystallization Protocol

The successful growth of high-quality single crystals is often the most challenging step in structure determination.^[9] The choice of solvent and crystallization conditions is crucial for controlling the nucleation and growth process to yield crystals of sufficient size and quality.

Protocol:

- **Synthesis:** The title compound was synthesized by refluxing its precursor, ethyl 4-ethylamino-3-nitro-benzoate (1.80 g, 0.0075 mol), with potassium hydroxide (KOH) (0.42 g, 0.0075 mol) in aqueous ethanol (25 ml) for 3 hours. This step hydrolyzes the ester to the corresponding carboxylic acid.^[6]
- **Workup:** After the reaction, ethanol was removed by distillation. The remaining aqueous mixture was diluted with water (20 ml) and washed with dichloromethane (2 x 10 ml) to remove any unreacted starting material.^[6]
- **Precipitation:** The aqueous layer was then acidified with concentrated hydrochloric acid, causing the crude product to precipitate as a yellow solid.^[6]
- **Recrystallization for X-ray Analysis:** The crude product was recrystallized from hot ethyl acetate. This slow cooling process allows for the formation of well-ordered, yellow single crystals suitable for X-ray diffraction analysis.^[6]



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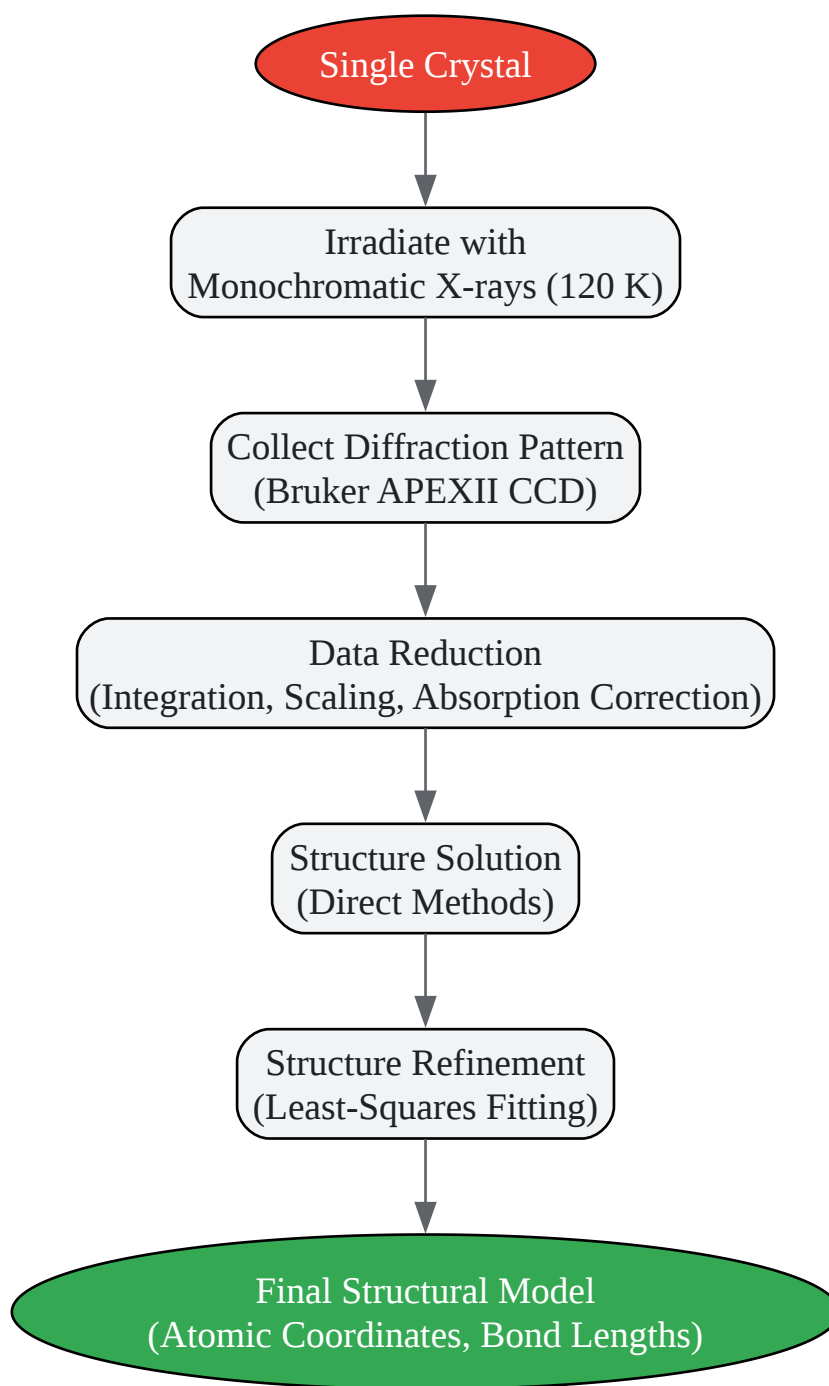
Synthesis and Crystallization Workflow.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive analytical technique for determining the precise atomic arrangement within a crystalline solid.^[10] The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice.^[11]

Data Collection and Refinement Protocol:

- **Crystal Mounting:** A suitable single crystal (dimensions $\sim 0.45 \times 0.05 \times 0.03$ mm) was selected and mounted on the diffractometer.^[6]
- **Data Collection:** The crystal was cooled to 120.0 (1) K in a stream of cold nitrogen gas.^[6] This is a critical step for small molecules as it reduces thermal motion, leading to sharper diffraction spots and more precise structural data. Data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with Mo K α radiation.^[6] A total of 7604 reflections were measured.^[6]
- **Data Reduction:** The collected data were processed, which included a multi-scan absorption correction (SADABS).^[6] This correction is essential to account for the absorption of X-rays by the crystal itself, ensuring the accuracy of the measured reflection intensities. This yielded 2410 independent reflections.^[6]
- **Structure Solution:** The crystal structure was solved using direct methods, a standard approach for small molecules where the phases of the reflections are determined ab initio.^[9]
- **Structure Refinement:** The model was refined against the experimental data. The hydrogen atom attached to the ethylamino nitrogen was located from a difference Fourier map and refined freely.^[6] Other hydrogen atoms were placed in calculated positions and refined using a riding model.^[6] The final refinement converged with an R-factor of 0.041, indicating an excellent agreement between the calculated model and the experimental data.^[8]



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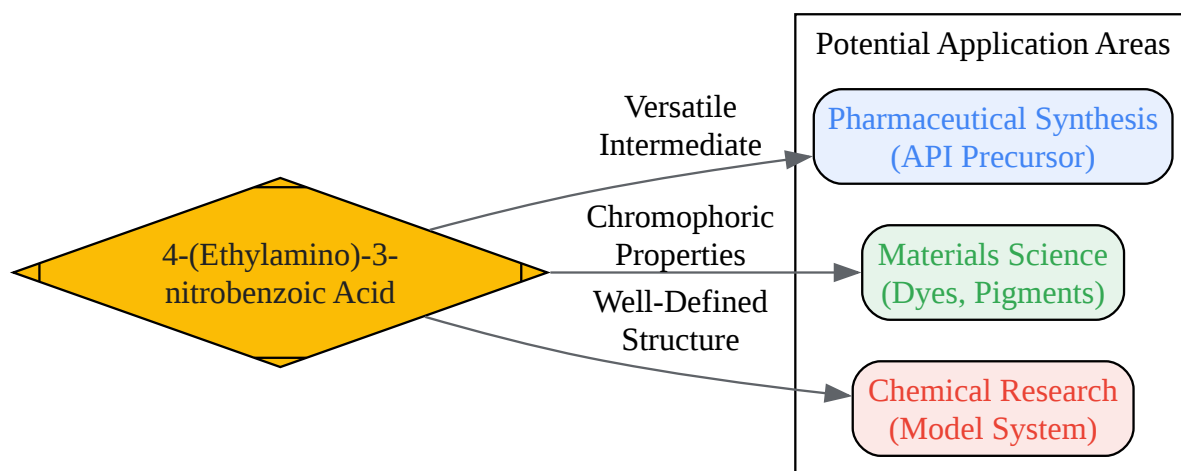
Single-Crystal X-ray Diffraction Workflow.

Broader Significance and Applications

The detailed structural characterization of **4-(Ethylamino)-3-nitrobenzoic acid** provides a crucial foundation for its application. As a member of the nitrobenzoic acid family, it is a

valuable intermediate in organic synthesis.

- **Pharmaceutical Development:** The presence of reactive handles—the carboxylic acid, the nitro group (which can be reduced to an amine), and the aromatic ring—makes this compound a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Understanding its solid-state structure can aid in the development of stable crystalline forms of drug products.
- **Materials Science:** Nitroaromatic compounds are known for their use in creating dyes and pigments.[1] The specific packing and intermolecular interactions observed in the crystal structure can influence the optical properties of materials derived from this compound.
- **Fundamental Research:** This well-characterized structure serves as a model system for studying hydrogen bonding patterns, crystal packing forces, and the influence of substituents on molecular conformation in aromatic systems.



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Relationship of the Core Compound to Application Areas.

Conclusion

The crystal structure of **4-(Ethylamino)-3-nitrobenzoic acid** is defined by a robust network of intra- and intermolecular hydrogen bonds, resulting in the formation of stable centrosymmetric

dimers that stack efficiently in the solid state. The detailed experimental protocols outlined herein provide a self-validating system for its synthesis and structural determination via single-crystal X-ray diffraction. This comprehensive structural knowledge is not merely academic; it provides actionable insights for professionals in drug development and materials science, enabling the rational design of new molecules and materials based on this versatile chemical scaffold.

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- To cite this document: BenchChem. [crystal structure of 4-(Ethylamino)-3-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1608762#crystal-structure-of-4-ethylamino-3-nitrobenzoic-acid]

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